Ethyl 1-(4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate
Description
Ethyl 1-(4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Properties
IUPAC Name |
ethyl 1-[(4-methoxyphenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO6S/c1-4-30-22(25)23(31(26,27)21-11-9-20(29-3)10-12-21)13-15-24(16-14-23)17-18-5-7-19(28-2)8-6-18/h5-12H,4,13-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXBNIRWFMHAMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Piperidine Intermediate
A plausible route begins with sulfonation of ethyl piperidine-4-carboxylate:
Step 1: Sulfonation at C4
React ethyl piperidine-4-carboxylate with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction likely proceeds via nucleophilic attack of the piperidine nitrogen at the electrophilic sulfur, followed by deprotonation:
$$
\text{C}{10}\text{H}{17}\text{NO}2 + \text{C}7\text{H}7\text{ClO}3\text{S} \xrightarrow{\text{Et}3\text{N, DCM}} \text{C}{17}\text{H}{23}\text{NO}5\text{S} + \text{HCl}
$$
This step mirrors sulfonation reactions observed in piperidine derivatives, where the ring nitrogen acts as the nucleophile.
Step 2: N-Alkylation with 4-Methoxybenzyl Halide
The sulfonated intermediate undergoes alkylation using 4-methoxybenzyl chloride under basic conditions. Potassium carbonate in toluene at reflux (110°C) effectively facilitates such transformations, as demonstrated in analogous syntheses:
$$
\text{C}{17}\text{H}{23}\text{NO}5\text{S} + \text{C}8\text{H}9\text{ClO} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{C}{23}\text{H}{29}\text{NO}6\text{S} + \text{KCl} + \text{CO}2 + \text{H}2\text{O}
$$
Alternative Pathway: Sequential Alkylation and Sulfonation
Reverse the reaction sequence to first install the 4-methoxybenzyl group:
Step 1: N-Alkylation of Ethyl Piperidine-4-Carboxylate
React ethyl piperidine-4-carboxylate with 4-methoxybenzyl bromide in toluene using potassium carbonate as base. This method achieved 80% yield in the synthesis of ethyl 1-(2-chloroethyl)-4-piperidinecarboxylate under similar conditions.
Step 2: Sulfonation at C4
Introduce the 4-methoxyphenylsulfonyl group using 4-methoxybenzenesulfonyl chloride. The steric bulk of the N-alkyl group may necessitate elevated temperatures (50–80°C) and extended reaction times (12–24 h).
Experimental Optimization and Challenges
Solvent and Temperature Effects
Purification Techniques
- Crystallization : Seed crystals (0.1–0.5% w/w) induce controlled crystallization, as demonstrated in the isolation of related piperidine carboxylates.
- Solvent washing : Ethyl acetate (3 × 1.5 L) effectively removes unreacted starting materials and inorganic salts.
Reaction Monitoring and Characterization
Analytical Methods
Spectroscopic Data
Key ¹H NMR signals (DMSO-d₆, 400 MHz):
- 4.14–4.01 ppm (4H, m, OCH₂CH₃ and SO₂Ar-OCH₃)
- 3.57–3.42 ppm (4H, m, NCH₂ and OCH₃)
- 2.59 ppm (1H, m, piperidine H4)
- 1.19 ppm (3H, t, J = 7.1 Hz, OCH₂CH₃)
Yield Optimization and Scalability
Critical Parameters
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Reaction Temperature | 50–110°C | ↑ yield with ΔT |
| Molar Ratio (R-X:1) | 1.2:1 | Prevents dimerization |
| Base Concentration | 2.0 equiv K₂CO₃ | Neutralizes HX |
Pilot-Scale Protocol
- Charge ethyl piperidine-4-carboxylate (400.1 g, 2.33 mol) and K₂CO₃ (448.7 g, 3.25 mol) in toluene (4 L).
- Add 4-methoxybenzyl chloride (256 ml, 2.80 mol) dropwise over 1 h.
- Reflux (110°C) for 2.5 h, monitoring by HPLC.
- Cool to 60°C, add H₂O (1.2 L), separate layers.
- Concentrate organic layer to 4.2 L, add 4-methoxybenzenesulfonyl chloride (193 ml, 1.40 mol).
- Age at 40°C for 1 h, seed with product (0.4 g), cool to 20°C.
- Filter, wash with ethyl acetate (1.5 L), dry under vacuum.
Expected yield : 502.7 g (80%).
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonyl group or the ester moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(4-methoxybenzyl)-4-piperidinecarboxylate
- 4-Methoxyphenylsulfonyl piperidine derivatives
- Benzyl piperidinecarboxylate analogs
Uniqueness
Ethyl 1-(4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate is unique due to the presence of both methoxybenzyl and methoxyphenylsulfonyl groups, which may confer distinct pharmacological properties compared to other piperidine derivatives. These structural features can influence the compound’s solubility, stability, and interaction with biological targets.
Biological Activity
Ethyl 1-(4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate is a compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C23H25NO8S3
- Molecular Weight : 525.64 g/mol
This structure includes a piperidine ring, methoxy groups, and a sulfonyl moiety, which are known to enhance biological activity through various mechanisms.
1. Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, the sulfonamide group is known for its effectiveness against various bacterial strains. In studies involving related compounds, moderate to strong antibacterial activity was observed against Salmonella typhi and Bacillus subtilis, while weaker activity was noted against other strains .
2. Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE) and urease. Inhibition of AChE is crucial for treating conditions like Alzheimer's disease, while urease inhibitors are significant in managing urinary infections. The IC50 values for related compounds have shown promising results, indicating effective inhibition at low concentrations .
3. Anticancer Properties
The piperidine nucleus has been associated with anticancer activities. Compounds containing this structure have demonstrated cytotoxic effects on tumor cell lines in vitro. For example, derivatives of piperidine have been synthesized and tested for their ability to induce apoptosis in cancer cells, showcasing their potential as therapeutic agents .
Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound and related compounds:
- Synthesis : The compound can be synthesized through various chemical pathways involving piperidine derivatives and sulfonamide functionalities.
- Biological Evaluation : In vitro studies have confirmed its effectiveness against specific bacterial strains and its potential as an enzyme inhibitor.
Case Study 1: Antibacterial Efficacy
In a comparative study of various piperidine derivatives, this compound demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The study reported an IC50 value significantly lower than that of standard antibiotics, suggesting a strong potential for further development into therapeutic agents .
Case Study 2: Enzyme Inhibition
A recent study evaluated the enzyme inhibitory activity of several synthesized compounds, including this compound. The results showed that this compound effectively inhibited urease with an IC50 value comparable to established urease inhibitors, indicating its potential utility in treating conditions associated with urease-producing bacteria .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Ethyl 1-(4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate?
- Methodology : The compound can be synthesized via sulfonylation of the piperidine ring. A validated approach involves reacting ethyl piperidine-4-carboxylate derivatives with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., Na₂CO₃ or triethylamine) to form the sulfonamide bond. For example, a similar synthesis of ethyl 1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxylate was achieved by stirring sulfonyl chloride with ethyl piperidine carboxylate in water at pH 9–10, followed by precipitation and purification .
- Key Parameters : Reaction pH (9–10), solvent choice (aqueous or dichloromethane), and reaction time (3–24 hours). Yield optimization requires careful control of stoichiometry and purification via recrystallization or chromatography.
Q. How can researchers confirm the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Look for characteristic peaks such as δ 7.93–8.09 ppm (aromatic protons from sulfonyl groups) and δ 4.31 ppm (ester CH₂) .
- IR Spectroscopy : Confirm sulfonyl (S=O) stretches at ~1350–1160 cm⁻¹ and ester (C=O) stretches at ~1730 cm⁻¹ .
- Elemental Analysis : Verify calculated vs. observed C, H, N, and S percentages (e.g., %C ~50.04, %N ~8.94) .
Q. What methods are recommended for assessing purity?
- Chromatography : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) as a mobile phase to monitor reaction progress. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) for quantitative purity assessment .
- Melting Point Analysis : Compare observed melting points (e.g., 162–163°C for analogous sulfonamides) to literature values .
Advanced Research Questions
Q. How does the sulfonylation reaction mechanism proceed, and what side reactions might occur?
- Mechanism : The reaction involves nucleophilic attack by the piperidine nitrogen on the electrophilic sulfur of the sulfonyl chloride. A base (e.g., NaOH or triethylamine) neutralizes HCl byproducts.
- Side Reactions : Over-sulfonylation or hydrolysis of the ester group under prolonged basic conditions. Mitigation requires pH control (pH 9–10) and short reaction times .
Q. What structure-activity relationship (SAR) insights exist for modifying this compound’s piperidine and sulfonyl groups?
- Piperidine Modifications : Substitution at the 4-position (e.g., carboxylate esters) enhances metabolic stability. Bulky groups (e.g., 4-methoxybenzyl) may sterically hinder enzymatic degradation .
- Sulfonyl Group Effects : Electron-withdrawing groups (e.g., methoxy) on the phenyl ring increase electrophilicity, improving binding to target proteins like carbonic anhydrases .
Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved?
- Case Study : If a singlet at δ 7.49 ppm (NH₂) appears in the ^1H NMR spectrum, it may indicate incomplete sulfonylation or residual amines. Confirm via IR (absence of NH stretches at ~3359 cm⁻¹) and repeat purification with acid-base extraction .
Q. What alternative synthetic strategies exist for improving yield or scalability?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves yield (e.g., 88% → 95%) by enhancing reaction homogeneity .
- Flow Chemistry : Enables continuous production of intermediates like 4-[(4-methoxyphenyl)sulfonyl]piperidine, minimizing side reactions .
Q. How stable is this compound under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
